methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features an indole moiety, a benzoate ester, and a sulfamoyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole moiety.
Reduction: Reduction reactions can modify the sulfamoyl group or the benzoate ester.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The sulfamoyl group may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with similar biological activities.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral properties.
Uniqueness
Methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-21-10-9-14-11-15(5-8-17(14)21)18(22)12-20-27(24,25)16-6-3-13(4-7-16)19(23)26-2/h3-11,18,20,22H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGKVJKCVVUDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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